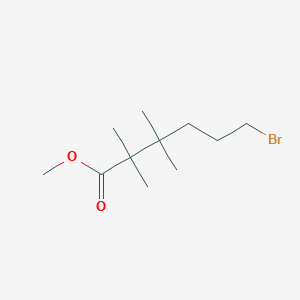![molecular formula C14H11BrN2O4 B14389135 1-Bromo-2-[(3-methyl-2-nitrophenyl)methyl]-3-nitrobenzene CAS No. 88521-07-7](/img/structure/B14389135.png)
1-Bromo-2-[(3-methyl-2-nitrophenyl)methyl]-3-nitrobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromo-2-[(3-methyl-2-nitrophenyl)methyl]-3-nitrobenzene is an organic compound that belongs to the class of aromatic compounds It is characterized by the presence of a bromine atom, two nitro groups, and a methyl group attached to a benzene ring
Preparation Methods
The synthesis of 1-Bromo-2-[(3-methyl-2-nitrophenyl)methyl]-3-nitrobenzene can be achieved through several synthetic routes. One common method involves the nitration of 1-bromo-2-methylbenzene, followed by the introduction of a nitro group at the desired position. The reaction conditions typically involve the use of concentrated nitric acid and sulfuric acid as nitrating agents. The industrial production of this compound may involve large-scale nitration processes with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
1-Bromo-2-[(3-methyl-2-nitrophenyl)methyl]-3-nitrobenzene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction of the nitro groups can lead to the formation of amines or other reduced products.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents used in these reactions include reducing agents like hydrogen gas with a palladium catalyst for reduction, and oxidizing agents like potassium permanganate for oxidation. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Bromo-2-[(3-methyl-2-nitrophenyl)methyl]-3-nitrobenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving the interaction of aromatic compounds with biological systems.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 1-Bromo-2-[(3-methyl-2-nitrophenyl)methyl]-3-nitrobenzene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The nitro groups can participate in redox reactions, while the bromine atom can engage in halogen bonding with biological molecules. These interactions can modulate the activity of various biochemical pathways.
Comparison with Similar Compounds
Similar compounds to 1-Bromo-2-[(3-methyl-2-nitrophenyl)methyl]-3-nitrobenzene include:
1-Bromo-2-nitrobenzene: Lacks the additional nitro and methyl groups, making it less complex.
2-Bromo-3-nitrotoluene: Similar structure but with different positioning of the nitro and methyl groups.
1-Chloro-2-[(3-methyl-2-nitrophenyl)methyl]-3-nitrobenzene: Chlorine atom instead of bromine, which can affect its reactivity and applications. The uniqueness of this compound lies in its specific arrangement of functional groups, which imparts distinct chemical and physical properties.
Properties
CAS No. |
88521-07-7 |
|---|---|
Molecular Formula |
C14H11BrN2O4 |
Molecular Weight |
351.15 g/mol |
IUPAC Name |
1-[(2-bromo-6-nitrophenyl)methyl]-3-methyl-2-nitrobenzene |
InChI |
InChI=1S/C14H11BrN2O4/c1-9-4-2-5-10(14(9)17(20)21)8-11-12(15)6-3-7-13(11)16(18)19/h2-7H,8H2,1H3 |
InChI Key |
OWZWGCDFBPRRCE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)CC2=C(C=CC=C2Br)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



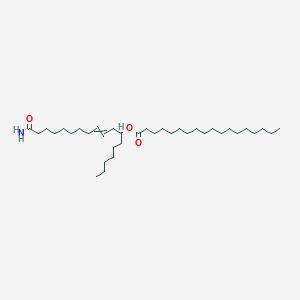
![1-Ethyl-2-sulfanylidene-2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B14389061.png)
methyl}-L-alanyl-L-proline](/img/structure/B14389062.png)

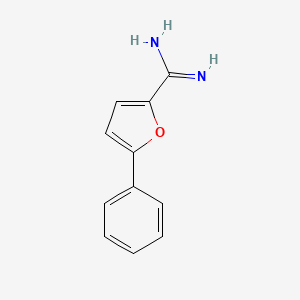
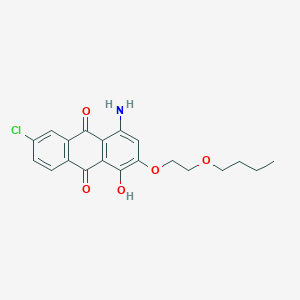
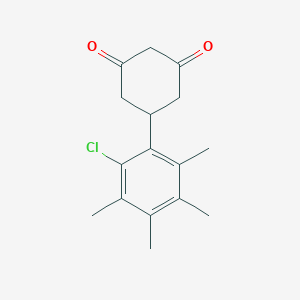
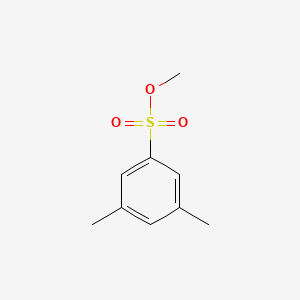
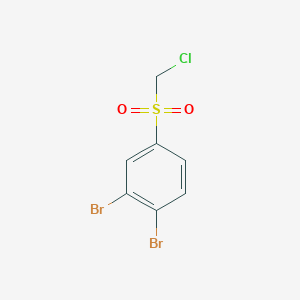
![2,5-Dibromo-9-azabicyclo[4.2.1]nonane-9-carbonitrile](/img/structure/B14389113.png)

